molecular formula C9H11Br2N B12857573 3-Bromo-4-(dimethylamino)benzyl bromide

3-Bromo-4-(dimethylamino)benzyl bromide

Cat. No.: B12857573
M. Wt: 293.00 g/mol
InChI Key: NICPNKUVLKJLQF-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzyl bromide is an organic compound with the molecular formula C9H11Br2N. It consists of a benzene ring substituted with a bromine atom and a dimethylamino group at the 4-position, and a bromomethyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(dimethylamino)benzyl bromide involves the bromination of 4-(dimethylamino)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dimethylamino)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Diethylzinc and Palladium Catalysts: Used for reduction reactions.

Major Products Formed

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.

    Hydrocarbons: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-4-(dimethylamino)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzyl bromide involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new chemical bonds. The dimethylamino group can also participate in various interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(dimethylamino)benzyl bromide is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H11Br2N/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3

InChI Key

NICPNKUVLKJLQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CBr)Br

Origin of Product

United States

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